molecular formula C11H15ClN2O2 B1287161 tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate CAS No. 672324-82-2

tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate

Cat. No.: B1287161
CAS No.: 672324-82-2
M. Wt: 242.7 g/mol
InChI Key: HMQFDFGFYVYALU-UHFFFAOYSA-N
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Description

tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(chloromethyl)pyridine with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity product formation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce N-oxides.
  • Reduction reactions result in piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. It is also used in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. In receptor modulation, it can either activate or inhibit receptor function, leading to altered cellular responses. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • tert-Butyl (4-chloropyridin-2-yl)carbamate
  • tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
  • tert-Butyl (2-chloropyrimidin-4-yl)carbamate

Comparison: tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wider range of chemical modifications and applications. Additionally, the position of the substituents on the pyridine ring influences the compound’s chemical behavior and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFDFGFYVYALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610432
Record name tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672324-82-2
Record name 1,1-Dimethylethyl N-[4-(chloromethyl)-2-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672324-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate
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Synthesis routes and methods I

Procedure details

tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate (600 mg, 2.679 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (5 ml) at rt for 2 hrs. The solvent was removed to get a crude tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate. Then following General Procedure A, the title compound (667 mg, 68%) was prepared from 2-amino-4-chlorobenzenethiol (641 mg, 4.019 mmol), K2CO3 (1.8 g, 13.39 mmol) in DMF (20 ml).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-butyl(4-(hydroxymethyl)pyridin-2-yl)carbamate (600 mg, 2.679 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (5 ml) at rt for 2 hrs. The solvent was removed to get a crude tert-butyl(4-(chloromethyl)pyridin-2-yl)carbamate. Then following General Procedure A, the title compound (667 mg, 68%) was prepared from 2-amino-4-chlorobenzenethiol (641 mg, 4.019 mmol), K2CO3 (1.8 g, 13.39 mmol) in DMF (20 ml).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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